1-benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-Benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethoxyphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Ethoxyphenylmethyl Group: This step involves the reaction of the piperidine derivative with 2-ethoxybenzyl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenylmethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or 2-ethoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and acts as a dopamine reuptake inhibitor.
1-Benzyl-4-piperidone: Used as a building block in the synthesis of pharmaceutical compounds.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative used in the synthesis of various organic compounds.
Uniqueness: 1-Benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and ethoxyphenylmethyl groups on the piperidine ring differentiates it from other similar compounds and may result in unique interactions with biological targets.
Properties
IUPAC Name |
1-benzyl-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21-11-7-6-10-20(21)16-23-22(25)19-12-14-24(15-13-19)17-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXMVYVBMOALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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